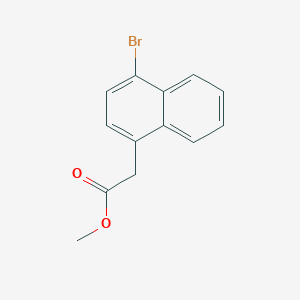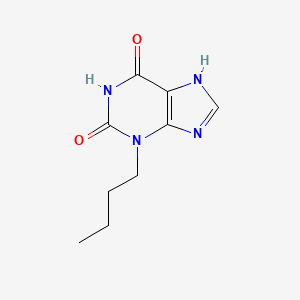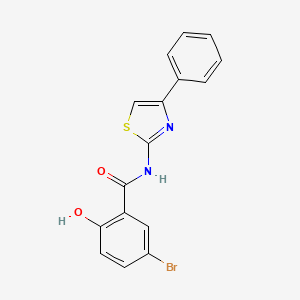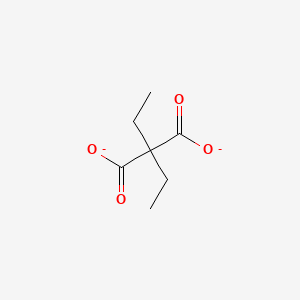
Methyl 2-(4-bromonaphthalen-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-bromonaphthalen-1-yl)acetate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromine atom at the 4-position of the naphthalene ring and an acetic acid methyl ester group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromonaphthalen-1-yl)acetate typically involves the bromination of naphthalene followed by esterification. One common method is as follows:
Bromination: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-naphthalene.
Acetylation: The 4-bromo-naphthalene is then subjected to Friedel-Crafts acylation using acetyl chloride and aluminum chloride as a catalyst to form 4-bromo-naphthalen-1-yl-acetic acid.
Esterification: Finally, the acetic acid derivative is esterified using methanol and a strong acid catalyst like sulfuric acid to produce this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(4-bromonaphthalen-1-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation: The acetic acid methyl ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of 4-amino-naphthalen-1-yl-acetic acid methyl ester or 4-thio-naphthalen-1-yl-acetic acid methyl ester.
Oxidation: Formation of 4-bromo-naphthalen-1-yl-acetic acid.
Reduction: Formation of 4-bromo-naphthalen-1-yl-ethanol.
Applications De Recherche Scientifique
Methyl 2-(4-bromonaphthalen-1-yl)acetate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Methyl 2-(4-bromonaphthalen-1-yl)acetate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and ester group can influence the compound’s binding affinity and specificity, affecting its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Chloro-naphthalen-1-yl)-acetic acid methyl ester
- (4-Fluoro-naphthalen-1-yl)-acetic acid methyl ester
- (4-Iodo-naphthalen-1-yl)-acetic acid methyl ester
Uniqueness
Methyl 2-(4-bromonaphthalen-1-yl)acetate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C13H11BrO2 |
|---|---|
Poids moléculaire |
279.13 g/mol |
Nom IUPAC |
methyl 2-(4-bromonaphthalen-1-yl)acetate |
InChI |
InChI=1S/C13H11BrO2/c1-16-13(15)8-9-6-7-12(14)11-5-3-2-4-10(9)11/h2-7H,8H2,1H3 |
Clé InChI |
AZHDFJVTCVTQIZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CC=C(C2=CC=CC=C12)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B8762693.png)






![4-[3-(4-Aminophenyl)quinoxalin-2-yl]aniline](/img/structure/B8762754.png)

